molecular formula C6H7N7S2 B14447327 2,2'-(Triaz-1-ene-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) CAS No. 75822-77-4

2,2'-(Triaz-1-ene-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole)

Cat. No.: B14447327
CAS No.: 75822-77-4
M. Wt: 241.3 g/mol
InChI Key: XRQIPDRHCXTEBX-UHFFFAOYSA-N
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Description

2,2’-(Triaz-1-ene-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) is a heterocyclic compound featuring a triazene bridge and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Triaz-1-ene-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) typically involves the reaction of 5-methyl-1,3,4-thiadiazole with a triazene precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Triaz-1-ene-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2,2’-(Triaz-1-ene-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2’-(Triaz-1-ene-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) involves its interaction with specific molecular targets and pathways. The triazene bridge and thiadiazole rings play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Triaz-1-ene-1,3-diyl)bis(1,2,5-oxadiazol-3-amine): This compound features a triazene bridge and oxadiazole rings, similar to the thiadiazole rings in 2,2’-(Triaz-1-ene-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole).

    1,2-bis(2-methyl-5-nitro-2H-1,2,3-triazol-4-yl)diazene: This compound has a diazene bridge and triazole rings, offering a comparison in terms of structure and reactivity.

Uniqueness

2,2’-(Triaz-1-ene-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) is unique due to its specific combination of a triazene bridge and thiadiazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

75822-77-4

Molecular Formula

C6H7N7S2

Molecular Weight

241.3 g/mol

IUPAC Name

5-methyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)diazenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H7N7S2/c1-3-7-9-5(14-3)11-13-12-6-10-8-4(2)15-6/h1-2H3,(H,9,10,11,12)

InChI Key

XRQIPDRHCXTEBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NN=NC2=NN=C(S2)C

Origin of Product

United States

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